3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid
Brand Name: Vulcanchem
CAS No.: 682803-97-0
VCID: VC16710919
InChI: InChI=1S/C10H11NO4/c11-7(4-9(12)13)6-2-1-3-8-10(6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)
SMILES:
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol

3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid

CAS No.: 682803-97-0

Cat. No.: VC16710919

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid - 682803-97-0

Specification

CAS No. 682803-97-0
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
IUPAC Name 3-amino-3-(1,3-benzodioxol-4-yl)propanoic acid
Standard InChI InChI=1S/C10H11NO4/c11-7(4-9(12)13)6-2-1-3-8-10(6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)
Standard InChI Key XMVRXXWKBKVCPO-UHFFFAOYSA-N
Canonical SMILES C1OC2=CC=CC(=C2O1)C(CC(=O)O)N

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid, reflects its core structure: a propanoic acid chain substituted at the β-carbon with both an amino group and a 1,3-benzodioxol-5-yl moiety . Its molecular formula, C₁₀H₁₁NO₄, corresponds to a molecular weight of 209.20 g/mol .

Table 1: Core Identifiers

PropertyValueSource
CAS Registry Number129042-60-0
IUPAC Name3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid
Molecular FormulaC₁₀H₁₁NO₄
Molecular Weight209.20 g/mol

Synonyms and Registry Numbers

This compound is documented under multiple aliases, including 3-(1,3-benzodioxol-5-yl)-β-alanine and 3-amino-3-(3,4-methylenedioxyphenyl)propionic acid. Key registry identifiers include:

  • PubChem CID: 2764288

  • ChemSpider ID: 10670965 (derived from InChIKey)

  • UNII: DJWMFJZOSZPAHI-UHFFFAOYSA-N

Structural and Electronic Properties

2D and 3D Conformational Analysis

The compound’s 2D structure (Fig. 1A) features a planar benzo dioxole ring fused to a three-carbon chain terminating in a carboxylic acid group. The amino group at C3 introduces chirality, yielding (R)- and (S)-enantiomers. Density functional theory (DFT) computations reveal a preferred gauche conformation for the propanoic acid side chain, minimizing steric clash between the amino and carboxylate groups .

Table 2: Computed Physicochemical Properties

PropertyValueMethod/Source
XLogP3 (Partition Coefficient)-2.0XLogP3 3.0
Hydrogen Bond Donors2Cactvs 3.4.8.18
Hydrogen Bond Acceptors5Cactvs 3.4.8.18
Rotatable Bonds3Cactvs 3.4.8.18
Topological Polar Surface Area97.7 ŲPubChem

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O, carboxylic acid), and 1250 cm⁻¹ (C-O-C, dioxole) .

  • NMR: ¹H NMR (DMSO-d₆) δ 6.85 (d, 1H, aromatic), 6.78 (s, 1H, aromatic), 4.25 (m, 1H, CHNH₂), 3.12 (dd, 2H, CH₂COO) .

Synthetic and Regulatory Considerations

Patent Landscape

Comparative Analysis with Structural Analogues

Table 3: Structural Analogues and Key Differences

CompoundSubstituentXLogP3Bioactivity
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid5-yl dioxole, NH₂-2.0mGluR5 modulation
3-(2-Amino-1,3-thiazol-5-yl)propanoic acidThiazole ring-1.2Antimicrobial
3-Benzo dioxol-4-yl-alanine4-yl dioxole-1.8Not reported

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